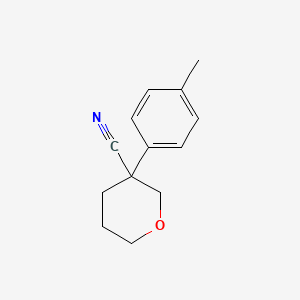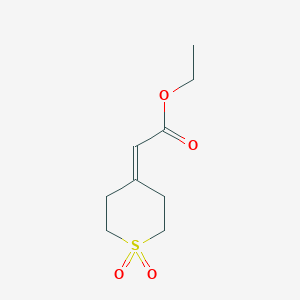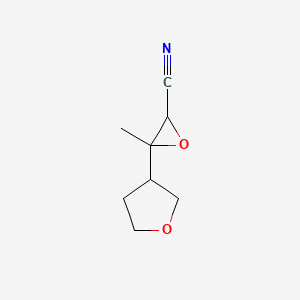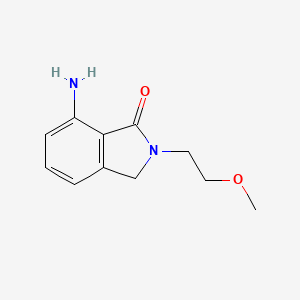![molecular formula C12H16O2 B13206569 [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13206569.png)
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C12H16O2 It is a derivative of oxolane, featuring a 4-methylphenyl group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol typically involves the reaction of 4-methylphenylmagnesium bromide with (2R,4R)-4-hydroxy-2-oxolanyl methanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: The major products include 4-(4-methylphenyl)oxolan-2-one or 4-(4-methylphenyl)oxolan-2-al.
Reduction: The major products include 4-(4-methylphenyl)oxolan-2-ylmethane.
Substitution: The major products include 4-(4-methylphenyl)oxolan-2-yl chloride or 4-(4-methylphenyl)oxolan-2-ylamine.
Scientific Research Applications
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. It may also interact with receptors or other proteins, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
[(2R,4R)-4-(4-Methylphenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol: This compound has a fluorine atom instead of a methyl group, which may alter its chemical reactivity and biological activity.
[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol: The presence of methoxy groups can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
[(2R,4R)-4-(4-methylphenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H16O2/c1-9-2-4-10(5-3-9)11-6-12(7-13)14-8-11/h2-5,11-13H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
BSNSAWHOWLODOQ-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2C[C@@H](OC2)CO |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(OC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[1-(Thiophen-3-ylsulfanyl)ethyl]morpholine](/img/structure/B13206507.png)
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanesulfonyl chloride](/img/structure/B13206508.png)






